Enhanced Lewis Acidity vs. Phenylboronic Acid
The introduction of the meta-trifluoromethyl group significantly enhances the acidity of phenylboronic acid. While the specific pKa of 2-fluoro-3-(trifluoromethyl)phenylboronic acid is predicted to be 7.35 ± 0.58 [1], a class-level inference based on the study of isomeric trifluoromethylphenylboronic acids indicates that the meta-CF3 substituent increases acidity relative to unsubstituted phenylboronic acid (pKa ~8.8) [2]. The ortho-fluoro substituent in the target compound further modulates this acidity, creating a unique electronic environment that differs from mono-substituted analogs [3].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa = 7.35 ± 0.58 [1] |
| Comparator Or Baseline | Unsubstituted Phenylboronic Acid: pKa ≈ 8.8 [2] |
| Quantified Difference | ΔpKa ≈ -1.45 (increased acidity) |
| Conditions | Predicted pKa based on computational models; comparator pKa determined via spectrophotometric and potentiometric methods in aqueous solution [2]. |
Why This Matters
Higher acidity directly influences reactivity in Suzuki-Miyaura couplings, potentially allowing for faster transmetalation and the use of milder bases, which is critical for substrates sensitive to strong bases or prone to protodeboronation.
- [1] Acros Organics. (n.d.). 2-Fluoro-3-(trifluoromethyl)phenylboronic acid. Product Specification. View Source
- [2] Gozdalik, J. T., Marek, P. H., Madura, I. D., Gierczyk, B., Popenda, Ł., Schroeder, G., Adamczyk-Woźniak, A., & Sporzyński, A. (2019). Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 1180, 237-243. View Source
- [3] Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38-39), 4493-4498. View Source
